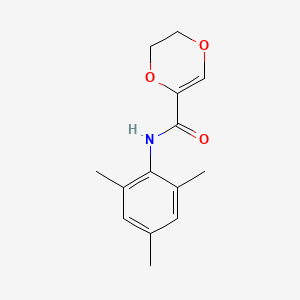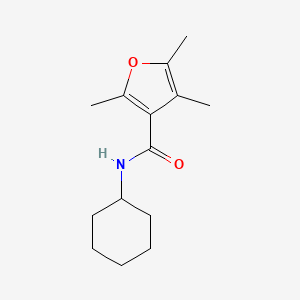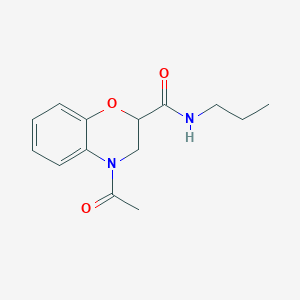
5-acetyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-acetyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is a member of the thiazole family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 5-acetyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes or proteins involved in various cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 5-acetyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide can induce cell death in various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also exhibited antimicrobial activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. In addition, 5-acetyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide has shown anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-acetyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide in lab experiments is its relatively low cost and easy synthesis. However, this compound has limited solubility in water, which can make it challenging to work with in aqueous solutions. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several potential future directions for the study of 5-acetyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide. One area of interest is the development of novel materials using this compound as a building block. Another potential direction is the study of the mechanism of action of this compound, which can provide insights into its biological activities and potential therapeutic applications. In addition, further studies are needed to determine the safety and efficacy of this compound in vivo, which can pave the way for its clinical use.
Méthodes De Synthèse
The synthesis of 5-acetyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide can be achieved through various methods, including the reaction of thioamide with acetyl chloride and thiazole-2-carboxylic acid, or the reaction of thioamide with acetic anhydride and thiazole-2-carboxylic acid. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Applications De Recherche Scientifique
5-acetyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide has been widely studied for its potential biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory effects. In addition, this compound has shown promising results in the field of materials science, where it can be used as a building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
5-acetyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S2/c1-6(13)7-2-3-8(16-7)9(14)12-10-11-4-5-15-10/h2-5H,1H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRPYUHRWXQPRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-bromo-N-[1-(furan-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7465555.png)

![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[(4-phenylbenzoyl)amino]acetate](/img/structure/B7465571.png)

![N-[2-(3-chlorophenyl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7465579.png)
![3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole](/img/structure/B7465587.png)


![1-(4-chlorophenyl)-N-(3-ethylphenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7465623.png)
![2-[benzyl(methyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B7465639.png)